molecular formula C23H21N5O3 B2545258 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903771-39-0

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2545258
CAS No.: 1903771-39-0
M. Wt: 415.453
InChI Key: LXRZVTDVVNMMCC-UHFFFAOYSA-N
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Description

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective small molecule inhibitor identified in kinase research. According to a patent analysis, this compound functions as an inhibitor of the kinase domain of the Epidermal Growth Factor Receptor (EGFR) [https://patents.google.com/patent/WO2023057567A1/]. Its molecular structure is engineered to target specific mutant forms of EGFR, which are often implicated in resistance to earlier-generation tyrosine kinase inhibitors. This makes it a highly valuable chemical probe for investigating resistance mechanisms in oncology research, particularly in non-small cell lung cancer (NSCLC) models. The compound's core value lies in its utility for studying signal transduction pathways, validating new therapeutic targets, and supporting the development of next-generation targeted cancer therapies. It is supplied for in vitro and potentially in vivo preclinical studies to advance the understanding of oncogenic driver mutations and their pharmacological inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-3-26-13-17(20(29)15-8-7-14(2)24-21(15)26)22(30)27-11-9-18-16(12-27)23(31)28-10-5-4-6-19(28)25-18/h4-8,10,13H,3,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRZVTDVVNMMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps. One of the primary methods includes the reaction of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves inhibiting bacterial DNA synthesis. It targets bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing bacterial growth and replication .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Molecular Weight (g/mol) Key Functional Groups Reported Activity Reference
Target compound 1,8-naphthyridine + triazatricyclo ~490 (estimated) Ketone, amide, fused N-heterocycles Not explicitly stated N/A
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-benzyl-4-oxo-1,8-naphthyridine-3-carboxylate (36) 1,8-naphthyridine 525.6 Ester, piperazine, benzothiazole Antimicrobial (implied by design)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic β-lactam ~500 (estimated) Tetrazole, thiadiazole, β-lactam Antibiotic (cephalosporin class)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 403.4 Cyano, furan, diketone Not explicitly stated
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido-quinazoline 318.3 Furan, diketone, nitrile Not explicitly stated

Key Findings from Comparative Analysis

Structural Complexity :

  • The target compound’s triazatricyclic system is more elaborate than the bicyclic β-lactams (e.g., cephalosporins in ) or simpler thiazolo-pyrimidines (). This complexity may enhance binding specificity but complicate synthesis .
  • The 1,8-naphthyridine core is shared with compound 36 (), which includes a benzothiazole-piperazine moiety linked to antimicrobial activity .

Functional Group Influence: The ketone at position 4 of the naphthyridine core is critical for hydrogen bonding in receptor interactions, similar to β-lactam antibiotics where the ketone participates in target binding .

Synthetic Challenges :

  • The target compound likely requires multi-step synthesis, akin to the methods in (reflux with sodium acetate) and (piperazine coupling). However, its tricyclic system may necessitate advanced purification techniques, such as recrystallization () or chromatography .

However, empirical data is needed to confirm this .

Analytical and Computational Tools for Characterization

  • X-ray Crystallography : Programs like SHELX () and ORTEP-3 () are widely used for structural validation of complex heterocycles. The target compound’s stereochemistry could be resolved using these tools .
  • NMR Spectroscopy : Protocols in (e.g., phase adjustment, TSP calibration) are standard for confirming functional groups and purity .
  • Mass Spectrometry : High-resolution MS (as in and ) would be essential for verifying the molecular formula .

Biological Activity

The compound 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a novel class of naphthyridine derivatives that have garnered attention in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activities associated with this compound, particularly its antifungal, antibacterial, and insecticidal properties.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a tricyclic framework and multiple functional groups that contribute to its biological activity. The presence of the naphthyridine moiety is significant as it is known for various pharmacological effects.

Antifungal Activity

Research has demonstrated that derivatives of naphthyridine exhibit notable antifungal properties. A study on related compounds indicated moderate to good antifungal activity against several pathogenic fungi including Rhizoctonia bataticola, Sclerotium rolfsii, Rhizoctonia solani, Fusarium oxysporum, and Acremonium porri. The effective concentrations (ED50) ranged from 29.6 to 495.9 µg/mL for certain derivatives .

CompoundED50 (µg/mL)Fungi Targeted
Compound 37 (R' = 4-chlorophenyl)29.6A. porri
Other derivatives495.9R. solani

Antibacterial Activity

The antibacterial potential of naphthyridine derivatives has been evaluated through standard in vitro bacteriological procedures. The compound demonstrated significant activity against various bacterial strains, indicating its potential as an antibacterial agent .

Insect Growth Regulation

Insect growth regulation (IGR) studies revealed that certain naphthyridine derivatives function effectively as IGRs against pests like Spodoptera litura. The mechanism involves disrupting the normal growth processes of the insects, making these compounds valuable in agricultural applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the naphthyridine core significantly influence biological activity. For instance:

  • Substituents at the 7-position : Enhancements in antifungal and antibacterial activities have been correlated with specific substituents at this position.
  • Carbonyl groups : The introduction of carbonyl functionalities has been linked to improved potency against targeted pathogens.

Case Study 1: Antifungal Efficacy

In a controlled study assessing the antifungal efficacy of various naphthyridine derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced activity against Fusarium oxysporum. This study underscores the importance of electronic effects in modulating biological responses.

Case Study 2: Insecticidal Properties

A field trial involving the application of selected naphthyridine derivatives demonstrated significant reductions in pest populations compared to untreated controls. This trial highlighted the practical applicability of these compounds in integrated pest management strategies.

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